Structural Comparison: Pyridinyl Substitution vs. Unsubstituted 3-Cyanoazetidine Core
The target compound incorporates a 2-pyridinyl group at the 3-position of the azetidine ring, a key modification over the simpler 1-Boc-3-cyanoazetidine (CAS 142253-54-1). This addition increases the molecular weight from 182.22 g/mol to 259.30 g/mol and introduces a heteroaromatic ring that serves as a critical recognition element for biological targets. The presence of the pyridine moiety enables the formation of 3-pyridyl azetidine ureas, a motif identified through scaffold morphing as a potent inhibitor of NAMPT [1]. In contrast, derivatives lacking this pyridinyl group do not yield the same potent NAMPT-inhibiting chemotype.
| Evidence Dimension | Molecular Structure and Derived Pharmacophore |
|---|---|
| Target Compound Data | C14H17N3O2; Molecular Weight: 259.30 g/mol; Contains a 2-pyridinyl substituent |
| Comparator Or Baseline | 1-Boc-3-cyanoazetidine (CAS 142253-54-1): C9H14N2O2; Molecular Weight: 182.22 g/mol; Lacks a pyridinyl substituent |
| Quantified Difference | The target compound has an additional aromatic ring (pyridine) and a 42.3% higher molecular weight, enabling a distinct pharmacophore for NAMPT and TRPV3 inhibitor series |
| Conditions | Structural analysis based on SMILES notation and molecular formula comparison |
Why This Matters
This structural difference is not incremental; it is a prerequisite for accessing specific, highly potent inhibitor classes like NAMPT inhibitors (IC50 = 2.7 nM for a derived urea) [1], which are unattainable with the simpler analog.
- [1] Palacios, D. S., et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med. Chem. Lett. 2019, 10, 11, 1546-1551. View Source
